

(E/Z)-J147 Isomers: A Technical Guide on Chemical Structure and Properties

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Compound of Interest

Compound Name: (E/Z)-J147

Cat. No.: B2886471

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For Researchers, Scientists, and Drug Development Professionals

Introduction

J147 is a synthetic derivative of curcumin, a component of the spice turmeric.^{[1][2]} It was developed as a potent, orally active neuroprotective agent with the potential for cognitive enhancement.^[3] Extensive research has focused on its therapeutic potential for neurodegenerative disorders, particularly Alzheimer's disease. J147 exists as (E) and (Z) geometrical isomers due to the restricted rotation around the carbon-nitrogen double bond in its hydrazide structure. The majority of published research has been conducted on the (E)-isomer of J147. This guide provides a comprehensive overview of the chemical structure and biological properties of J147, with a focus on the well-characterized (E)-isomer. At present, there is a notable lack of publicly available data specifically characterizing the (Z)-isomer and directly comparing its properties to the (E)-isomer.

Chemical Structure and Physicochemical Properties

The chemical name for J147 is N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylene]acetohydrazide.^[4] The structure of J147 features a trifluoroacetylated hydrazide linker connecting a 2,4-dimethylphenyl ring and a 3-methoxybenzylidene group. The presence of the C=N double bond in the hydrazone moiety gives rise to the (E) and (Z) isomers.

Table 1: Physicochemical Properties of (E)-J147

Property	Value	Reference
IUPAC Name	N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylideneamino]acetamide	[4]
Molecular Formula	C ₁₈ H ₁₇ F ₃ N ₂ O ₂	[2]
Molecular Weight	350.33 g/mol	[3]
CAS Number	1146963-51-0 (E/Z isomers), 1807913-16-1 (E-isomer)	[4][5]
Appearance	Light yellow oil	[6]
Solubility	≥ 16.65 mg/mL in DMSO	[3]

Biological Properties and Mechanism of Action

(E)-J147 has demonstrated significant neuroprotective and neurotrophic activities in various preclinical models.[1][7][8] Its primary molecular target has been identified as the mitochondrial F1F0-ATP synthase, a key enzyme in cellular energy production.[9] By binding to ATP synthase, J147 modulates cellular bioenergetics, leading to a cascade of downstream effects that are beneficial for neuronal health.

Table 2: In Vitro Biological Activities of (E)-J147

Activity	Assay	EC50/IC50	Reference
Neuroprotection (glutamate-induced toxicity)	HT22 cells	60-115 nM	[3]
Neuroprotection (iodoacetic acid-induced toxicity)	HT22 cells	60-115 nM	[3]
Neurotrophic activity (trophic factor withdrawal)	Primary cortical neurons	25 nM	[2]

Signaling Pathways Modulated by (E)-J147

(E)-J147 exerts its neuroprotective effects through the modulation of at least two major signaling pathways:

- **AMP-Activated Protein Kinase (AMPK) / Acetyl-CoA Carboxylase (ACC) Pathway:** By targeting ATP synthase, J147 leads to an increase in cellular AMP levels, which in turn activates AMPK.[9] Activated AMPK then phosphorylates and inhibits ACC, a key enzyme in fatty acid synthesis.[9] This shift in metabolism is thought to enhance cellular energy homeostasis and protect neurons from age-related decline.
- **Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) Pathways:** (E)-J147 has been shown to increase the expression of BDNF and NGF, two critical neurotrophins that support neuronal survival, growth, and synaptic plasticity.[8] The upregulation of these neurotrophic factors is a key mechanism underlying the cognitive-enhancing effects of J147.[8]

Experimental Protocols

Synthesis of (E)-J147

The synthesis of (E)-J147 is a two-step process:

- **Formation of the Hydrazone:** 3-methoxybenzaldehyde is reacted with (2,4-dimethylphenyl)hydrazine hydrochloride in ethanol at room temperature to form the corresponding hydrazone.
- **Trifluoroacetylation:** The resulting hydrazone is then reacted with trifluoroacetic anhydride in the presence of triethylamine in dichloromethane at 0°C to yield (E)-J147 as a light yellow oil. [\[6\]](#)

Note: A detailed protocol for the separation of the (E) and (Z) isomers of J147 is not readily available in the scientific literature.

In Vitro Neuroprotection Assay against Glutamate-Induced Toxicity in HT22 Cells

This assay assesses the ability of a compound to protect neuronal cells from excitotoxicity.

- **Cell Culture:** HT22 mouse hippocampal neuronal cells are cultured in appropriate media and seeded into 96-well plates.
- **Compound Treatment:** Cells are pre-treated with various concentrations of (E)-J147 for a specified period (e.g., 24 hours).
- **Glutamate Challenge:** Glutamate is added to the wells to induce excitotoxicity.
- **Viability Assessment:** After an incubation period (e.g., 24 hours), cell viability is measured using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium. [\[3\]](#)[\[10\]](#)[\[11\]](#)

Western Blot Analysis of AMPK Phosphorylation

This method is used to determine the activation of the AMPK pathway.

- **Cell Lysis:** Cells or tissue samples treated with (E)-J147 are lysed to extract total protein.
- **Protein Quantification:** The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

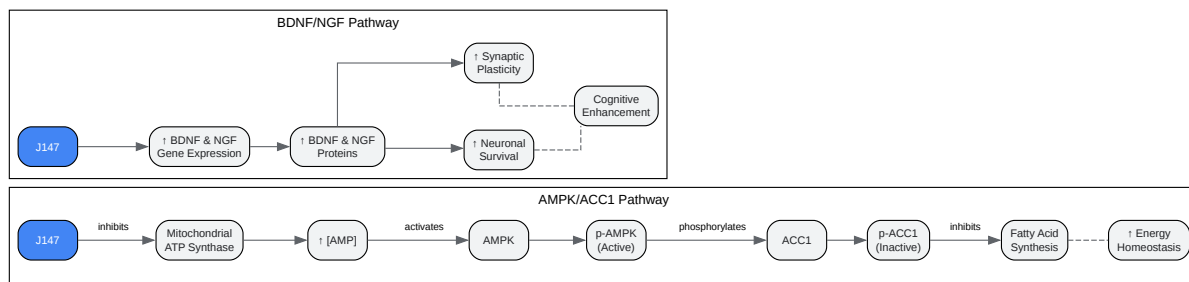
- **SDS-PAGE and Western Blotting:** Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
- **Immunoblotting:** The membrane is incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK, followed by incubation with appropriate secondary antibodies.
- **Detection:** The protein bands are visualized using a chemiluminescent or fluorescent detection system. The ratio of p-AMPK to total AMPK is calculated to determine the extent of AMPK activation.

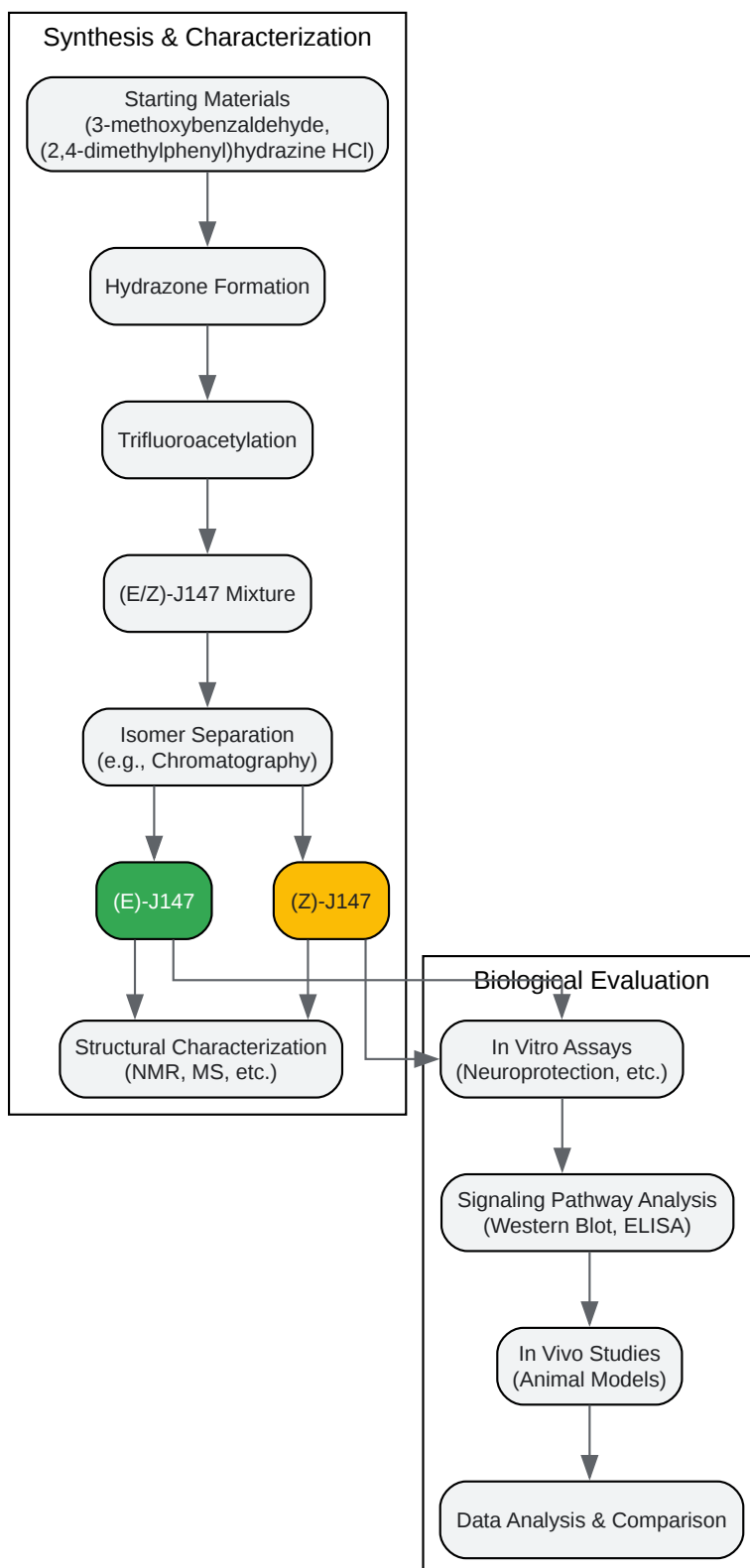
BDNF Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the levels of BDNF in biological samples.

- **Sample Preparation:** Cell culture supernatants, cell lysates, or tissue homogenates are collected from (E)-J147-treated and control groups.
- **ELISA Procedure:** The samples are added to a microplate pre-coated with a capture antibody specific for BDNF. Following incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
- **Substrate Addition and Detection:** A substrate for the enzyme is added, resulting in a colorimetric reaction. The absorbance is measured using a microplate reader.
- **Quantification:** The concentration of BDNF in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of recombinant BDNF.

Visualizations





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References

- 1. Current evidence for J147 as a potential therapeutic agent in nervous system disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.glpbio.com [file.glpbio.com]
- 4. J147 | C₁₈H₁₇F₃N₂O₂ | CID 25229652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- 6. echemi.com [echemi.com]
- 7. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 8. The neurotrophic compound J147 reverses cognitive impairment in aged Alzheimer's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Alzheimer's disease drug candidate J147 decreases blood plasma fatty acid levels via modulation of AMPK/ACC1 signaling in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
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